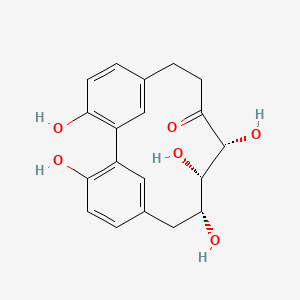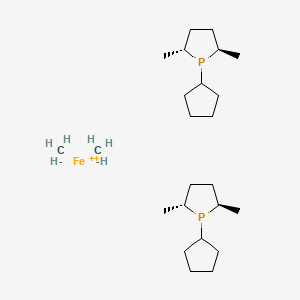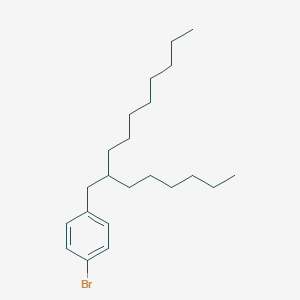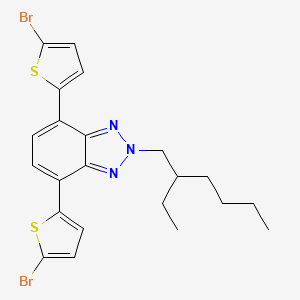
1-Chloro-5-hydrazino-9,10-anthracenedione
Descripción general
Descripción
1-Chloro-5-hydrazino-9,10-anthracenedione is a chemical compound with the molecular formula C14H9ClN2O2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves EDC-mediated condensation of the substituted hydrazine with Boc-L-alanine . The product is then converted to the tripeptide derivative through a sequence of coupling and deprotection steps .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 272.69 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
1-Chloro-5-hydrazino-9,10-anthracenedione has been a subject of interest in chemical synthesis and structural studies. For instance, its EDC-mediated condensation has been investigated, revealing unique reaction sequences and outcomes. This process differs from parallel reactions with related compounds, suggesting a specific reaction pathway involving initial acylation followed by cyclization (Kim & Wiemer, 2004). Additionally, studies on the synthesis of related compounds, like 1-cyclohexylamino-9,10-anthracenedione, have provided insights into effective reaction conditions and yields (Yu-cheng, 2006).
Role in Marine-Derived Fungi
Anthraquinones, including derivatives of this compound, are significant in marine-derived fungi. These compounds have attracted attention due to their structural diversity and potential biological activities. Their roles in pharmaceuticals, dyeing, and food colorants are notable, although their effects, particularly due to their anthracenedione structure, are still under research (Fouillaud et al., 2016).
Molecular Docking and Inhibitory Studies
In molecular docking studies, derivatives of this compound, like 1-[1-oxo-3-phenyl-(2-benzosulfonamide)-propyl amido] – anthracene-9,10-dione, have shown inhibitory actions on specific molecular sequences. These findings suggest potential pharmaceutical applications, particularly in targeting specific molecular structures (Vatsal, Devi, & Awasthi, 2018).
Electrochemical Studies
Electrochemical studies of derivatives such as 1,8-dihydroxy-9,10-anthracenedione have revealed detailed reaction mechanisms during the electrochemical reduction process. Insights into the formation of different dimeric forms during electrochemical reactions are critical for understanding the chemical behavior of these compounds (Cheng et al., 2013).
Proton-Initiated Conversion Studies
Research into the proton-initiated conversion of dithiocarbamate derivatives of 9,10-anthracenedione has provided valuable information on the spectral characteristics and reaction pathways of these compounds. This research is significant in understanding the chemical behavior of this compound derivatives under specific conditions (Stasevych et al., 2018).
Synthesis and Crystal Structure Analysis
Studies on the synthesis and crystal structure of derivatives of this compound, such as 9,10-dihydro-9,10-etheno-1,8-dichloro-11-diphenylphosphinyl-12-(diphenylphosphinylethynyl)anthracene, have provided insights into the crystallographic properties and potential applications of these compounds in material science and molecular electronics (Huang et al., 2002).
Propiedades
IUPAC Name |
1-chloro-5-diazenylanthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-5-1-3-7-11(9)13(18)8-4-2-6-10(17-16)12(8)14(7)19/h1-6,16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXPXIWHZKWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=N)C(=C3C=CC=C(C3=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473639 | |
| Record name | 1-Chloro-5-hydrazino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261962-07-6 | |
| Record name | 1-Chloro-5-hydrazino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)

![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)

![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)
![6-Methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1496716.png)